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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229 Get Quote

Compound: JNJ-42165279 Mechanism of Action: An orally active, selective, and covalent

inhibitor of fatty acid amide hydrolase (FAAH). Inhibition of FAAH leads to an increase in the

levels of fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and

palmitoyl ethanolamide (PEA) in both the brain and periphery.[1][2]

Overview and Intended Use
These application notes provide dosing and administration guidelines for the use of JNJ-

42165279 in preclinical rodent models. The protocols are intended for researchers, scientists,

and drug development professionals investigating the pharmacological effects of FAAH

inhibition. JNJ-42165279 has been primarily evaluated in rodent models of neuropathic pain.[1]

[3]

In Vivo Dosing and Administration
a. Formulation for Oral Administration:

JNJ-42165279 is orally bioavailable.[2] For experimental use, it can be formulated as a

suspension or a clear solution.

Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose

sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, 5 mg of JNJ-

42165279 can be added to 1 mL of CMC-Na solution and mixed thoroughly.
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Solution: A clear solution can be prepared using a combination of solvents. For a target

concentration of 3 mg/mL, a stock solution in DMSO (e.g., 30 mg/mL) can be diluted with

other vehicles. An example protocol is as follows:

Add 100 µL of the 30 mg/mL DMSO stock to 400 µL of PEG300 and mix.

Add 50 µL of Tween-80 and mix.

Add 450 µL of saline to reach a final volume of 1 mL.

It is recommended to prepare working solutions fresh on the day of use.

b. Recommended Dosing in Rats:

The following tables summarize key quantitative data from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single Oral Dose)

Dose (mg/kg,
p.o.)

Cmax (Plasma) Time to Cmax Cmax (Brain)
Time to Cmax
(Brain)

20 4.2 µM 1 hour 6.3 µM 1 hour

Data extracted from a study in rats.

Table 2: Efficacy Data in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

Dose (mg/kg, p.o.) Effect
Time Point of Maximum
Effect

22
ED90 for reversal of tactile

allodynia
30 minutes post-dose

60
~59% of Maximum Possible

Effect (MPE)
30 minutes post-dose

ED90 is the dose required to achieve 90% of the maximal effect.
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c. High-Dose Considerations:

In a study on embryo-fetal development in Sprague-Dawley rats, a high dose of 100 mg/kg

administered orally once daily for 11 days resulted in degenerative lens changes and cataracts.

Researchers should consider this potential toxicity in long-term, high-dose studies.

Experimental Protocols
a. Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

This protocol describes the use of JNJ-42165279 in a well-established rat model of neuropathic

pain.

Animal Model: Induce tactile allodynia in rats by performing tight ligations of the L5 and L6

lumbar spinal nerves.

Drug Administration: Administer JNJ-42165279 by oral gavage at the desired dose (e.g., 60

mg/kg).

Behavioral Testing: Measure tactile allodynia at various time points post-dosing (e.g., 30

minutes, 2 hours) using von Frey filaments to test the sensitivity of the hind paw.

Data Analysis: Express the results as the percentage of the maximum possible effect

(%MPE), where a reversion to the pre-injury paw withdrawal threshold represents the

maximal effect.

b. Pharmacokinetic Study Protocol:

Animal Model: Use adult male Sprague-Dawley rats.

Drug Administration: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg).

Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 1, 8,

and 16 hours post-dose).

Analysis: Determine the concentration of JNJ-42165279 in plasma and brain homogenates

using a validated analytical method like LC/MS/MS.
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Mechanism of Action and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of JNJ-42165279 and a typical

experimental workflow.
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Caption: Mechanism of action of JNJ-42165279.
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Caption: Experimental workflow for in vivo rodent studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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